C21H22BrN3O4S2
Overview
Description
. This compound is a complex organic molecule that features a bromine atom, a thiazole ring, and a sulfonamide group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide typically involves multiple steps:
Formation of the Phenoxy Acetamide Core: This involves the reaction of with under basic conditions to form the phenoxy acetic acid derivative.
Coupling with Thiazole Derivative: The phenoxy acetic acid derivative is then coupled with in the presence of a coupling agent such as to form the thiazole amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or (m-CPBA) are commonly used.
Reduction: or are typical reducing agents.
Substitution: or in polar aprotic solvents like are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine:
- Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiazole ring can also interact with various molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- 2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamide
- N-(4-sulfamoylphenyl)acetamide
- 4-(1,3-thiazol-2-ylamino)benzenesulfonamide
Comparison:
- 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is unique due to the combination of the brominated phenyl ring, thiazole ring, and sulfonamide group, which imparts distinct chemical and biological properties.
- The presence of the bromine atom allows for further functionalization through substitution reactions, which is not possible with non-brominated analogs.
- The sulfonamide group enhances the compound’s potential as an enzyme inhibitor compared to similar compounds lacking this functional group.
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4S2/c1-21(2,3)17-12-14(22)4-9-18(17)29-13-19(26)24-15-5-7-16(8-6-15)31(27,28)25-20-23-10-11-30-20/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSNHUWHVWYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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